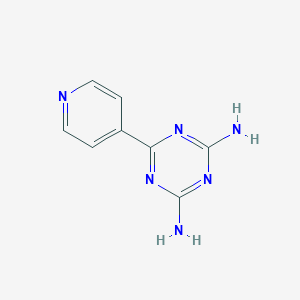

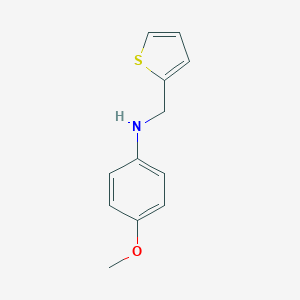

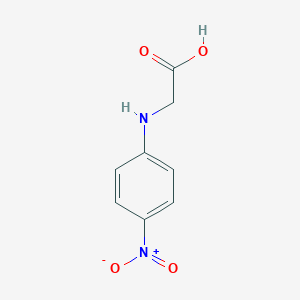

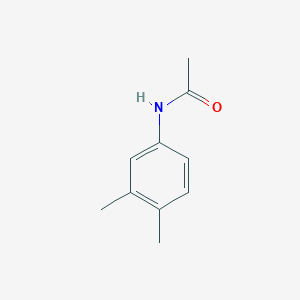

4-methoxy-N-(thiophen-2-ylmethyl)aniline

Overview

Description

4-methoxy-N-(thiophen-2-ylmethyl)aniline (4-MTA) is a synthetically produced chemical compound that has been used for a variety of scientific research applications. It is an aromatic amine with a molecular weight of 209.28 g/mol and a melting point of approximately 176 degrees Celsius. 4-MTA is a highly versatile compound that is used in various biological and biochemical processes. It has been used in the study of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Corrosion Inhibition

4-methoxy-N-(thiophen-2-ylmethyl)aniline and similar compounds have been studied for their corrosion inhibition properties. For instance, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline was found to be an efficient corrosion inhibitor for mild steel in acidic environments. This inhibition increases with concentration and obeys Langmuir's isotherm. The relation between quantum chemical calculations and inhibition efficiency was also explored (Daoud et al., 2014).

Material Science

In material science, derivatives of 4-methoxy-N-(thiophen-2-ylmethyl)aniline have been synthesized and characterized for various applications. For example, compounds involving thiophene and aniline derivatives were synthesized for electrochromic materials with applications in near-infrared (NIR) region, showing outstanding optical contrasts and high coloration efficiencies (Li et al., 2017).

Synthesis and Characterization

In the realm of synthesis and characterization, various aniline derivatives including 4-methoxy-N-(thiophen-2-ylmethyl)aniline have been synthesized and their structures confirmed through various techniques such as FT-IR, NMR, and X-ray crystallography. These studies contribute to understanding the properties and potential applications of these compounds in different fields (Pandey et al., 2019).

Antimicrobial and Anti-Cancer Research

This compound and its derivatives have shown promise in antimicrobial and anti-cancer research. For example, certain thiophene-2-ylmethylene aniline derivatives demonstrated inhibitory activity against various human cancer cell lines, indicating potential for further exploration as therapeutic agents (Yolal et al., 2012).

Organic Electronics

In the field of organic electronics, derivatives of 4-methoxy-N-(thiophen-2-ylmethyl)aniline have been synthesized and used in applications like organic electroluminescent (EL) devices. They exhibit color-tunable emitting properties and function as emitting materials for multicolor light, including white light, in EL devices (Doi et al., 2003).

properties

IUPAC Name |

4-methoxy-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWFLDMRZSFKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357094 | |

| Record name | 4-Methoxy-N-[(thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(thiophen-2-ylmethyl)aniline | |

CAS RN |

3139-29-5 | |

| Record name | 4-Methoxy-N-[(thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)

![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)

![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)